1H-[1,2,3]Triazole-4-carbothioic acid amide
Description
1H-[1,2,3]Triazole-4-carbothioic acid amide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a carbothioic acid amide group. The triazole moiety is renowned for its stability, hydrogen-bonding capacity, and metabolic resistance, making it a privileged scaffold in drug discovery . The carbothioic acid amide substituent introduces sulfur-based electronic and steric effects, which can modulate biological activity, solubility, and target binding.
This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures regioselectivity and efficiency in aqueous or mild conditions . Its applications span pharmaceuticals (e.g., enzyme inhibition) and agrochemicals, with recent studies highlighting its role in carbonic anhydrase-II (CA-II) inhibition, a target for glaucoma and cancer therapies .
Properties
IUPAC Name |
2H-triazole-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S/c4-3(8)2-1-5-7-6-2/h1H,(H2,4,8)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDLSLIMPDVLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672937 | |
| Record name | 2H-1,2,3-Triazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-96-6 | |
| Record name | 1H-1,2,3-Triazole-5-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,3-Triazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,3]Triazole-4-carbothioic acid amide typically involves the cycloaddition reaction of azides with alkynes, known as the “click chemistry” approach. This method is favored for its high yield and selectivity. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating continuous flow techniques to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-[1,2,3]Triazole-4-carbothioic acid amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioic acid amide group to corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 1H-[1,2,3]triazole-4-carboxamides. For instance, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant antiproliferative effects against various cancer cell lines. Compound 4a showed comparable activity to doxorubicin with a GI50 value of approximately 0.65 μM against Jurkat cells, indicating its potential as a lead compound in cancer therapy .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 4a | Jurkat | 0.65 |
| 4a | CAKI-1 (Kidney) | 0.15 |
| 4a | LOX IMVI (Melanoma) | High |
| 4a | UO-31 (Renal) | High |
Drug Design and Development
The triazole ring serves as an effective bioisostere for amides in drug design. The ability to mimic both trans- and cis-amide bonds makes triazoles versatile in medicinal chemistry. They enhance metabolic stability while maintaining biological activity .
Research indicates that 1H-[1,2,3]triazoles can replace traditional amide linkages without compromising receptor interactions or potency. This property is particularly useful in developing drugs targeting orphan receptors like GPR88, where modifications can lead to improved agonist activity .
Table 2: Comparison of Amide and Triazole Bioisosteres
| Property | Amide | Triazole |
|---|---|---|
| Stability | Moderate | High |
| Interaction Potential | Variable | Strong |
| Synthetic Accessibility | Moderate | High |
Case Study 1: GPR88 Agonists
A focused structure-activity relationship (SAR) study demonstrated that replacing amide functionalities with 1H-[1,2,3]triazoles led to the discovery of potent GPR88 agonists. The newly synthesized compounds exhibited enhanced brain penetration and efficacy compared to their amide counterparts .
Case Study 2: Antifungal Properties
In addition to anticancer applications, derivatives of triazole compounds have shown promise as antifungal agents. The synthesis of various substituted triazoles has yielded compounds with significant antifungal activity against resistant strains .
Mechanism of Action
The mechanism of action of 1H-[1,2,3]Triazole-4-carbothioic acid amide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form hydrogen bonds and interact with biological targets is crucial for its efficacy .
Comparison with Similar Compounds
Structural Analogues
1,2,3-Triazole vs. 1,2,4-Triazole Derivatives
- Core Structure :
- 1,2,3-Triazole derivatives (e.g., 1H-[1,2,3]Triazole-4-carbothioic acid amide) exhibit a nitrogen-rich, planar structure ideal for π-π stacking and hydrogen bonding.
- 1,2,4-Triazole derivatives (e.g., 1,2,4-triazole-3-thiones) feature a distinct nitrogen arrangement, altering electronic properties and target selectivity .
- Substituent Effects :
Table 1: Structural and Functional Comparison
Click Chemistry (CuAAC)
- Advantages : High regioselectivity, compatibility with aqueous media, and scalability. Used for this compound synthesis .
- Limitations : Requires Cu(I) catalysts, which may complicate purification in drug development.
Pharmacological Activities
Enzyme Inhibition
- This compound : Demonstrates potent CA-II inhibition (IC₅₀ ~ nM range), attributed to the carbothioic acid amide’s ability to coordinate zinc in the enzyme active site .
- 1,2,4-Triazole-3-thiones : Lack CA-II activity but excel in antioxidant assays (e.g., DPPH radical scavenging with EC₅₀ values < 50 µM) due to the thione group’s redox activity .
Receptor Modulation
- Triazole-containing compounds like 52 (C₂₅H₃₂N₄O₃) act as GPR88 agonists (EC₅₀ ~ 100 nM), leveraging the triazole’s rigidity to stabilize receptor conformations. The ethyl propionate substituent enhances blood-brain barrier penetration .
Physicochemical Properties
- Solubility : Carbothioic acid amides exhibit lower aqueous solubility than carboxylic acid derivatives but improved lipid solubility, aiding membrane permeability.
- Stability : Thioamide groups are prone to oxidation, requiring formulation adjustments compared to more stable amide analogues.
Biological Activity
1H-[1,2,3]Triazole-4-carbothioic acid amide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings.
The synthesis of 1H-[1,2,3]triazole derivatives typically involves the reaction of azides with alkynes through the click chemistry approach. This method is favored for its efficiency and the mild conditions required. The specific compound can be synthesized via amide coupling reactions using appropriate coupling reagents.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . A study evaluated various derivatives of triazole compounds against different cancer cell lines. The results demonstrated that certain derivatives had cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line Tested | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | HT-29 (Colorectal) | 5.0 | Comparable to Doxorubicin (IC50 = 4.8) |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | MCF-7 (Breast) | 6.5 | Higher than standard treatments |
Anti-inflammatory Activity
The compound also shows anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition suggests a potential role in treating inflammatory diseases .
| Mechanism of Action | Effect |
|---|---|
| Inhibition of TNF-α production | Reduced inflammation |
| Inhibition of IL-6 production | Decreased immune response |
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess antimicrobial properties , showing effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Colorectal Cancer
A series of triazole derivatives were tested for their antiproliferative activity against HT-29 colorectal cancer cells. The study found that specific compounds led to significant cell cycle arrest and apoptosis induction in these cells .
Case Study 2: Inflammatory Response
In vitro studies involving human macrophages showed that treatment with triazole derivatives significantly reduced the secretion of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation. This highlights their potential for managing chronic inflammatory conditions .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cancer proliferation and inflammation.
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes associated with inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
